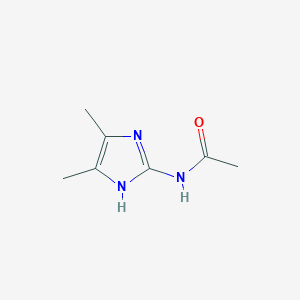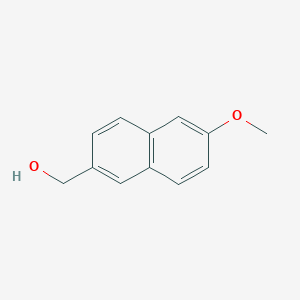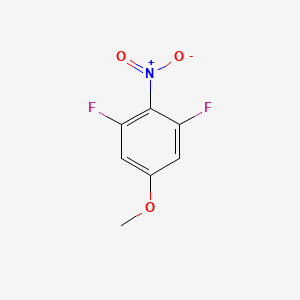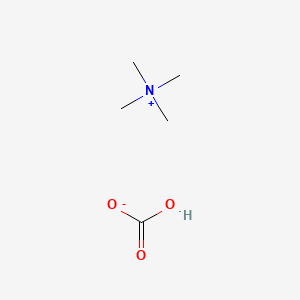
四甲基铵碳酸氢盐
概述
描述
Tetramethylammonium bicarbonate is an organic compound with the chemical formula
C5H13NO3
. It is a quaternary ammonium salt that appears as a colorless crystalline solid and is highly soluble in water and organic solvents. This compound is known for its weak acidity and is commonly used in various chemical reactions and industrial applications.科学研究应用
Tetramethylammonium bicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a methylating agent in organic synthesis and as a reagent in various chemical reactions.
Biology: In biological research, it serves as a buffer and a reagent for the preparation of biological samples.
Medicine: It is explored for its potential use in drug formulation and delivery systems.
Industry: The compound is utilized in the semiconductor industry as a developer in photolithography processes and as a catalyst in various industrial reactions.
作用机制
C5H13NO3C_5H_{13}NO_3C5H13NO3
. This article will delve into its mechanism of action, biochemical pathways, pharmacokinetics, and the effects of its action.Target of Action
Tetramethylammonium primarily targets the enzyme UDP-glucose 4-epimerase . This enzyme plays a crucial role in the metabolism of carbohydrates, specifically in the conversion of UDP-glucose to UDP-galactose, which is essential for the synthesis of galactose-containing compounds in the body .
Mode of Action
It is known that tetramethylammonium, being a quaternary ammonium cation, can interact with various biological targets through ionic interactions .
Biochemical Pathways
Tetramethylammonium bicarbonate may be involved in the synthesis of carbamate esters from amines . It can also act as a precipitant for synthesizing Cu/ZnO catalysts via coprecipitation method . .
Result of Action
It is known that tetramethylammonium salts are used in chemical synthesis and in pharmacological research .
Action Environment
The action, efficacy, and stability of Tetramethylammonium bicarbonate can be influenced by various environmental factors. For instance, the compound’s reactivity can be affected by the pH and ionic strength of the solution . .
准备方法
Synthetic Routes and Reaction Conditions: Tetramethylammonium bicarbonate can be synthesized through the reaction of tetramethylammonium hydroxide with carbon dioxide. The reaction typically occurs in an aqueous solution under controlled temperature and pressure conditions:
(CH3)4NOH+CO2→(CH3)4N(HCO3)
Industrial Production Methods: In industrial settings, tetramethylammonium bicarbonate is often produced by reacting tetramethylammonium hydroxide with carbon dioxide in large-scale reactors. The process involves maintaining a specific temperature and pressure to ensure the efficient formation of the bicarbonate salt. The product is then purified through crystallization and filtration techniques.
Types of Reactions:
Oxidation: Tetramethylammonium bicarbonate can undergo oxidation reactions, although these are less common due to its stable structure.
Reduction: It is generally resistant to reduction under standard conditions.
Substitution: This compound can participate in nucleophilic substitution reactions, where the bicarbonate ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Strong oxidizing agents like potassium permanganate can oxidize tetramethylammonium bicarbonate under specific conditions.
Nucleophiles: Common nucleophiles such as halides and hydroxides can react with tetramethylammonium bicarbonate in substitution reactions.
Major Products Formed:
Substitution Reactions: The major products depend on the nucleophile used. For example, reacting with a halide can produce tetramethylammonium halide and carbon dioxide.
相似化合物的比较
Tetramethylammonium Hydroxide: Similar in structure but differs in its basicity and reactivity.
Tetramethylammonium Chloride: Another quaternary ammonium salt, used primarily in different types of chemical reactions.
Tetraethylammonium Bicarbonate: Similar in function but with ethyl groups instead of methyl groups, affecting its solubility and reactivity.
Uniqueness: Tetramethylammonium bicarbonate is unique due to its specific combination of weak acidity and high solubility, making it particularly useful in applications requiring precise pH control and methylation capabilities.
属性
IUPAC Name |
hydrogen carbonate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N.CH2O3/c1-5(2,3)4;2-1(3)4/h1-4H3;(H2,2,3,4)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHDWENBWYCAIB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C(=O)(O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10890898 | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
58345-96-3 | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58345-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058345963 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, carbonate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10890898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
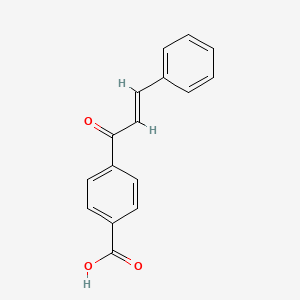
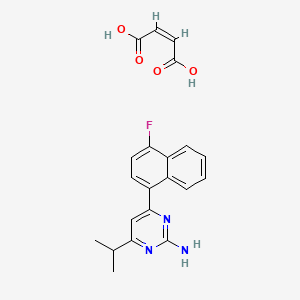
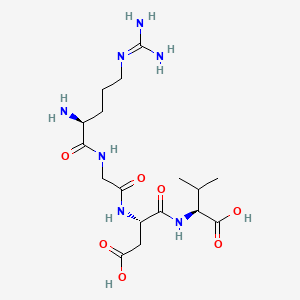
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)
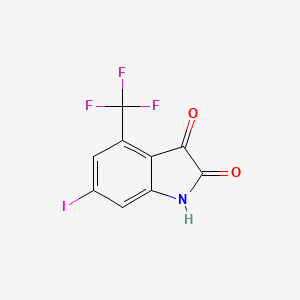
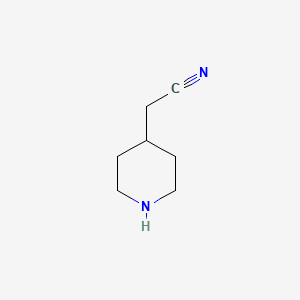
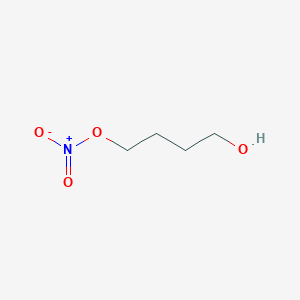
![Oxazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B1311753.png)
